molecular formula C16H33N3O7 B605462 Amino-PEG4-t-Boc-Hydrazide CAS No. 1263047-17-1

Amino-PEG4-t-Boc-Hydrazide

Cat. No.: B605462
CAS No.: 1263047-17-1
M. Wt: 379.45
InChI Key: SJCNXVBYQPAENC-UHFFFAOYSA-N
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Description

Amino-PEG4-t-Boc-Hydrazide is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . The compound contains an amino group and a Boc-protected hydrazide, which increases its solubility in aqueous media and makes it reactive with various functional groups .

Scientific Research Applications

Amino-PEG4-t-Boc-Hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.

    Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in targeted cancer therapies by selectively degrading oncogenic proteins.

    Industry: Utilized in the development of advanced drug delivery systems and bioconjugation techniques.

Safety and Hazards

Amino-PEG4-hydrazide-Boc is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Amino-PEG4-hydrazide-Boc is used in the synthesis of PROTACs . As PROTACs are an emerging and promising approach for the development of targeted therapy drugs , the future directions of Amino-PEG4-hydrazide-Boc are likely to be closely tied to the development and application of PROTACs.

Biochemical Analysis

Biochemical Properties

Amino-PEG4-t-Boc-Hydrazide plays a significant role in biochemical reactions due to its unique structure. The amino group in this compound is reactive with carboxylic acids and activated NHS esters, forming stable amide bonds. Additionally, the Boc-protected hydrazide can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then couple with various carbonyl groups . This compound interacts with enzymes and proteins that have carboxyl or carbonyl functional groups, facilitating the formation of covalent bonds and enabling the conjugation of biomolecules.

Cellular Effects

This compound influences various cellular processes by modifying proteins and enzymes through covalent bonding. This compound can affect cell signaling pathways by altering the activity of enzymes involved in these pathways. For example, the modification of enzymes with this compound can lead to changes in gene expression and cellular metabolism . The hydrophilic PEG spacer in this compound also enhances its solubility, allowing it to interact more effectively with cellular components.

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with carboxylic acids, activated NHS esters, and carbonyl groups. The amino group in this compound forms stable amide bonds with carboxylic acids and activated NHS esters, while the deprotected hydrazide reacts with carbonyl groups to form hydrazone bonds . These interactions enable the compound to modify proteins and enzymes, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its reactivity may decrease over time if not stored properly . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments where it is used to modify proteins and enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential disruption of cellular processes and metabolic pathways.

Metabolic Pathways

This compound is involved in metabolic pathways that include the modification of proteins and enzymes. The compound interacts with enzymes that have carboxyl or carbonyl functional groups, facilitating the formation of covalent bonds and altering enzyme activity . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in the compound enhances its solubility, allowing it to be more readily transported and distributed . This increased solubility also facilitates its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within the cell, where it exerts its effects on protein and enzyme activity . These interactions are crucial for the compound’s function in modifying cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino-PEG4-t-Boc-Hydrazide can be synthesized through a series of chemical reactions involving the coupling of polyethylene glycol with hydrazide and Boc-protected amino groups. The typical synthetic route involves:

    Activation of PEG: Polyethylene glycol is activated using reagents like tosyl chloride or mesyl chloride.

    Coupling with Hydrazide: The activated PEG is then reacted with hydrazine to form PEG-hydrazide.

    Boc Protection: The hydrazide group is protected with a Boc (tert-butoxycarbonyl) group using reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade reagents.

    Continuous Coupling: The activated PEG is continuously reacted with hydrazine in a controlled environment.

    Automated Boc Protection: Automated systems are used to protect the hydrazide groups with Boc, ensuring consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Amino-PEG4-t-Boc-Hydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones, aldehydes).

    Deprotection Reactions: The Boc group can be removed under mild acidic conditions to form a reactive hydrazide.

Common Reagents and Conditions

    Substitution Reactions: Reagents like carboxylic acids, NHS esters, and carbonyl compounds are commonly used. Conditions typically involve mild temperatures and neutral to slightly basic pH.

    Deprotection Reactions: Mild acids like trifluoroacetic acid (TFA) are used to remove the Boc group.

Major Products Formed

    Substitution Reactions: The major products are PEG-linked compounds with various functional groups.

    Deprotection Reactions: The major product is the free hydrazide form of the compound.

Comparison with Similar Compounds

Similar Compounds

    Amino-PEG4-Boc: Another PEG-based PROTAC linker with similar properties but without the hydrazide group.

    Amino-PEG4-carboxylic acid: Contains a carboxylic acid group instead of a hydrazide, used in different coupling reactions.

Uniqueness

Amino-PEG4-t-Boc-Hydrazide is unique due to its combination of an amino group and a Boc-protected hydrazide, which provides versatility in chemical reactions and enhances solubility in aqueous media. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates .

Properties

IUPAC Name

tert-butyl N-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N3O7/c1-16(2,3)26-15(21)19-18-14(20)4-6-22-8-10-24-12-13-25-11-9-23-7-5-17/h4-13,17H2,1-3H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCNXVBYQPAENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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